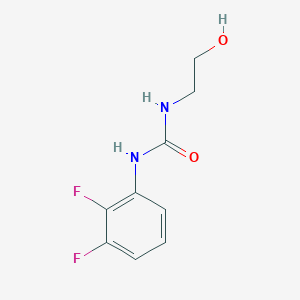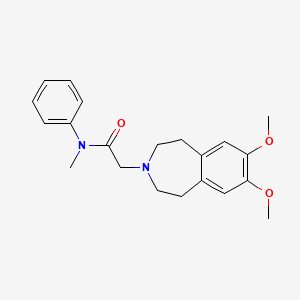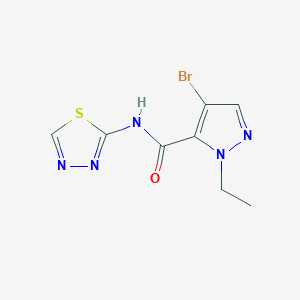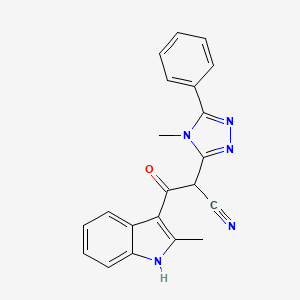
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as a sulfonamide compound and is known for its potential use in treating various diseases.
Wirkmechanismus
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes results in the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Studies have also shown that this compound has a low toxicity profile and does not have any significant adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide in lab experiments is its potential use in treating various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide. One direction is the development of new drugs that are based on this compound. Another direction is the study of its potential use in treating other diseases such as infectious diseases and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide involves a multistep process that starts with the reaction of 3-cyanophenylsulfonyl chloride with 3-fluoroaniline in the presence of a base. This reaction results in the formation of 3-(3-fluorophenyl)-N-(3-cyanophenyl)sulfonamide. The next step involves the reaction of this compound with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. Studies have also shown that this compound has anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)sulfonyl-4-(3-fluorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-16-5-2-4-15(12-16)19(7-9-26-10-8-19)18(23)22-27(24,25)17-6-1-3-14(11-17)13-21/h1-6,11-12H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBDJPIKFRBCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)C(=O)NS(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)
![2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)


![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B7532047.png)
![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)


